molecular formula C12H6ClF3N2O B1598809 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 959271-96-6

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B1598809
CAS No.: 959271-96-6
M. Wt: 286.63 g/mol
InChI Key: MJVGKFJOTCTMDJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C12H6ClF3N2O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core, followed by functional group modifications to introduce the chloro, methoxy, trifluoromethyl, and carbonitrile groups.

Industrial Production Methods

Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Agrochemicals: It is used in the development of pesticides and herbicides.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
  • 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline
  • 4-Chloro-2-(trifluoromethyl)quinoline

Uniqueness

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the trifluoromethyl group at the 2-position, along with the carbonitrile group at the 3-position, makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O/c1-19-6-2-3-9-7(4-6)10(13)8(5-17)11(18-9)12(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGKFJOTCTMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423598
Record name 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959271-96-6
Record name 4-Chloro-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959271-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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